![molecular formula C16H24N2O2 B1653792 Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 1955523-55-3](/img/structure/B1653792.png)
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
Overview
Description
“Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” likely belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and is fully hydrogenated .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, an aminoethyl group, and a tert-butyl carboxylate group . The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
As a tetrahydroquinoline derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic aromatic substitution, nucleophilic addition, or reduction . The presence of the aminoethyl and carboxylate groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate group could impart some degree of water solubility, while the tetrahydroquinoline ring could contribute to its lipophilicity .Safety and Hazards
Future Directions
The study of new tetrahydroquinoline derivatives is an active area of research, given the diverse biological activities of this class of compounds . Future research could explore the synthesis, characterization, and biological evaluation of “Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” and related compounds .
properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13(10-11-17)9-8-12-6-4-5-7-14(12)18/h4-7,13H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOHGQJEJQKPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125932 | |
Record name | 1(2H)-Quinolinecarboxylic acid, 2-(2-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
CAS RN |
1955523-55-3 | |
Record name | 1(2H)-Quinolinecarboxylic acid, 2-(2-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955523-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Quinolinecarboxylic acid, 2-(2-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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